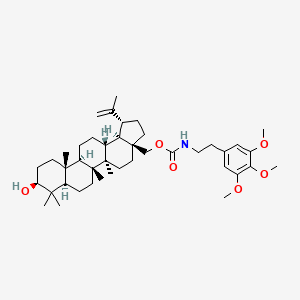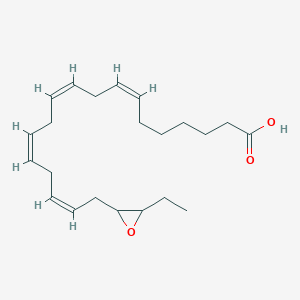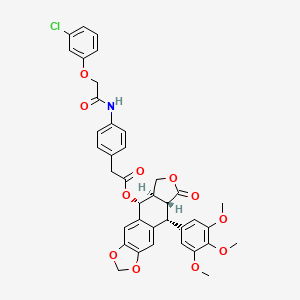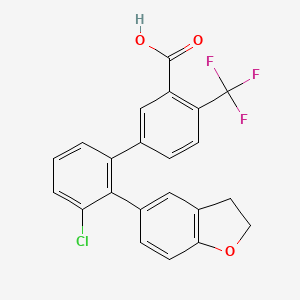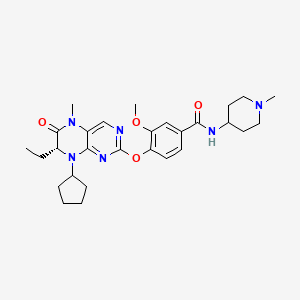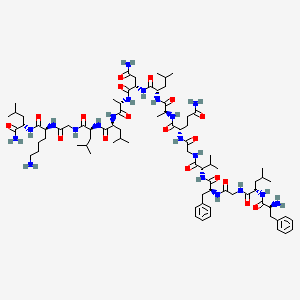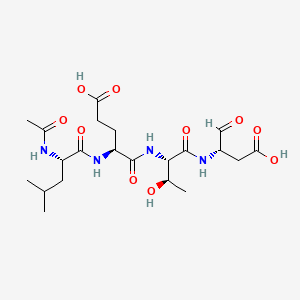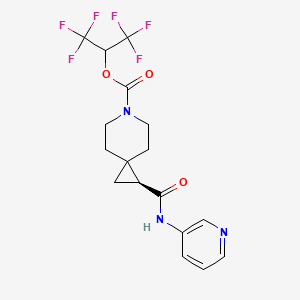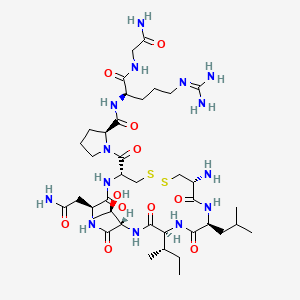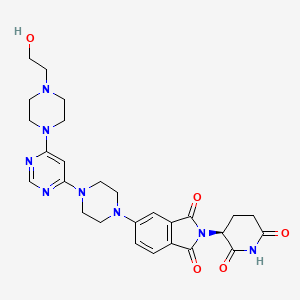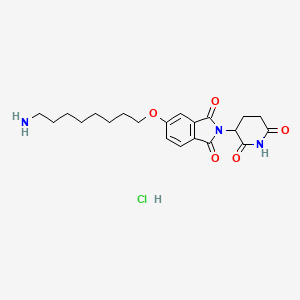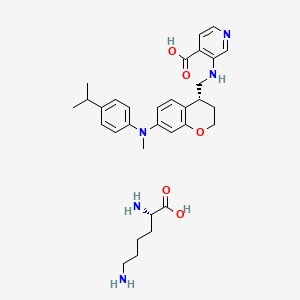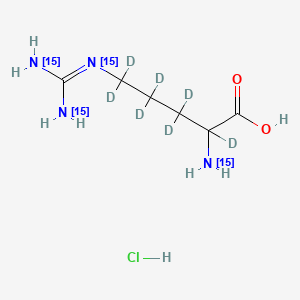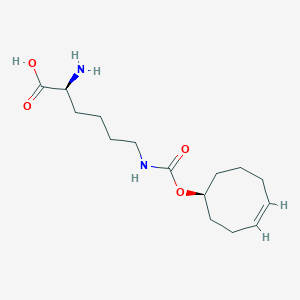![molecular formula C9H12BN7O5S2 B12384461 1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a boronic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.
Introduction of the Sulfanyl Group: The 5-amino-1,3,4-thiadiazole is then reacted with chloroacetic acid to introduce the sulfanyl group, forming 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid.
Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate alkyne with an azide in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling Reactions: The triazole and thiadiazole intermediates are coupled together using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Palladium catalysts, aryl halides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Biaryl compounds
Applications De Recherche Scientifique
1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets. It may exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: The compound can be used as a tool to study enzyme inhibition, particularly enzymes involved in metabolic pathways.
Chemical Biology: It can serve as a probe to investigate cellular processes and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. The triazole and thiadiazole rings may contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, commonly found in antifungal agents.
5-Amino-1,3,4-thiadiazole: A thiadiazole derivative with potential antimicrobial activity.
Boronic Acid Derivatives: Compounds containing boronic acid groups, used in enzyme inhibition and as building blocks in organic synthesis.
Uniqueness: 1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid is unique due to its combination of functional groups, which allows it to interact with multiple biological targets and exhibit diverse biological activities. The presence of both triazole and thiadiazole rings, along with the boronic acid moiety, provides a versatile scaffold for drug design and development.
Propriétés
Formule moléculaire |
C9H12BN7O5S2 |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12BN7O5S2/c11-8-14-15-9(24-8)23-3-6(18)12-5(10(21)22)2-17-1-4(7(19)20)13-16-17/h1,5,21-22H,2-3H2,(H2,11,14)(H,12,18)(H,19,20)/t5-/m0/s1 |
Clé InChI |
JADCONPWNUDUNV-YFKPBYRVSA-N |
SMILES isomérique |
B([C@H](CN1C=C(N=N1)C(=O)O)NC(=O)CSC2=NN=C(S2)N)(O)O |
SMILES canonique |
B(C(CN1C=C(N=N1)C(=O)O)NC(=O)CSC2=NN=C(S2)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


